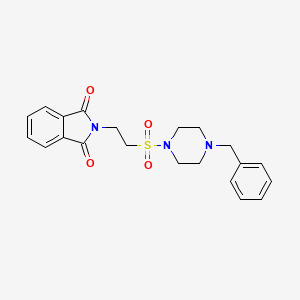
2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a compound that has been studied for its potential anti-Alzheimer effects . It is known to function as a potential acetylcholinesterase inhibitor .
Synthesis Analysis
The compound can be synthesized via the Gabriel protocol and subsequently, an amidation reaction is performed using various benzoic acid derivatives . In one method, to a mixture of 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzenesulfonate in EtOH and KOH, 1-benzylpiperazine was added at ambient temperature. The reaction mixture was stirred and heated to reflux for 2–3 hours .Molecular Structure Analysis
The molecular structure of the compound includes elements such as benzylpiperazine and isoindoline-1,3-dione . The NMR spectrum in DMSO-d6 shows peaks at 2.51 (m, 4H, Piperazine), 3.55 (m, 8H, aliphatic), 3.99 (s, 2H, -CH2-phenyl), 7.45-7.68 (m, 4H, phenyl), 7.85 (m, 4H, Phthalimide) .Chemical Reactions Analysis
The compound has been shown to exhibit acetylcholinesterase inhibitory activity . Among the synthesized derivatives, those with electron-withdrawing groups like Cl, F, and NO2 can render the best effect at position ortho and para of the phenyl ring .Physical And Chemical Properties Analysis
The IR spectrum of the compound in KBr shows peaks at 3414, 2997, 2924, 1774, 1712, 1635, 1431, 1396, 1064, 721 cm-1 .科学的研究の応用
Antitumor Activity : Arylpiperazine derivatives, including those similar to the compound , have shown potential antitumor activities. These compounds were synthesized and analyzed for their molecular structures, demonstrating unique π-π interactions and halogen interactions between molecules, which could influence their biological activity (Zhou et al., 2017).
Antimicrobial Properties : Research has also highlighted the antimicrobial activities of similar compounds. For instance, a study on 2-(3-(4-phenylpiperazin-1-yl)propyl) isoindoline-1,3-dione demonstrated good activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in combating microbial infections (Ghabbour & Qabeel, 2016).
Antihyperglycemic Evaluation : Isoindoline-1,3-dione analogs have been synthesized and screened for antihyperglycemic activity, with several compounds showing significant activity in this regard. This suggests potential applications in the development of new treatments for diabetes (Eissa, 2013).
Antibacterial Activity : Studies have also explored the antibacterial properties of benzyl piperazine compounds combined with pyrimidine and isoindolinedione. This research points to potential uses in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-Inflammatory Agents : Novel phthalimide derivatives, which include compounds structurally related to 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione, have been evaluated for anti-microbial, anti-oxidant, and anti-inflammatory activities. These compounds showed promise in these areas, with no cytotoxic activity observed (Lamie et al., 2015).
Acetylcholinesterase Inhibitory Activity : Research has been conducted on derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione for their potential anti-Alzheimer effects. These compounds showed promising acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease (Mohammadi-Farani, Ahmadi, Nadri, & Aliabadi, 2013).
作用機序
Target of Action
The primary target of the compound “2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain, which can help improve cognitive function .
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased concentration of acetylcholine enhances cholinergic transmission, improving cognitive function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . This results in enhanced cholinergic transmission, which plays a crucial role in memory and learning processes .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced cholinergic transmission, which can improve cognitive function . Therefore, this compound could potentially be used in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
将来の方向性
特性
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYYTWDLJUNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)


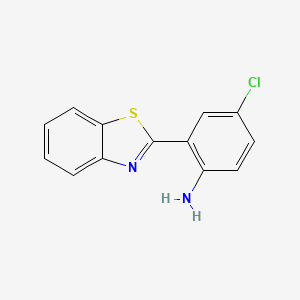
![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)
![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)
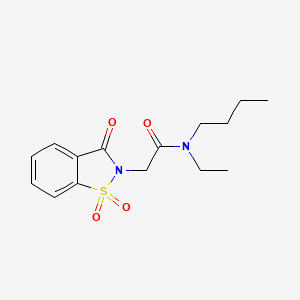
![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)
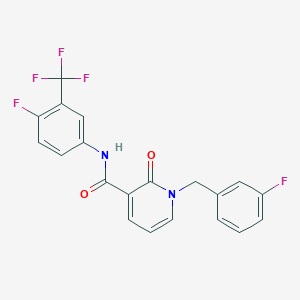
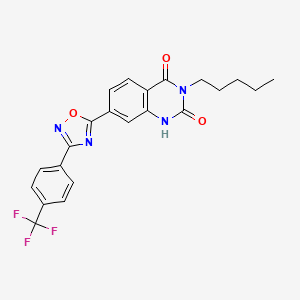
![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)
![7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502152.png)